molecular formula C6H9K B14442497 potassium;3-methylpenta-1,3-diene CAS No. 74206-00-1

potassium;3-methylpenta-1,3-diene

Cat. No.: B14442497
CAS No.: 74206-00-1
M. Wt: 120.23 g/mol
InChI Key: GZSOABNBYZIOCL-UHFFFAOYSA-N
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Description

Potassium 3-methylpenta-1,3-diene is an organometallic compound featuring a conjugated diene system with a methyl substituent at the third carbon and a potassium counterion. The structure of 3-methylpenta-1,3-diene consists of five carbons with conjugated double bonds at positions 1–2 and 3–4, and a methyl group at C3 (CH₃–C=CH–CH=CH₂) . The potassium ion likely enhances solubility in polar solvents and stabilizes the anionic charge, making it reactive in organometallic syntheses.

Properties

CAS No.

74206-00-1

Molecular Formula

C6H9K

Molecular Weight

120.23 g/mol

IUPAC Name

potassium;3-methylpenta-1,3-diene

InChI

InChI=1S/C6H9.K/c1-4-6(3)5-2;/h4-5H,1-2H2,3H3;/q-1;+1

InChI Key

GZSOABNBYZIOCL-UHFFFAOYSA-N

Canonical SMILES

CC(=C[CH2-])C=C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylpenta-1,3-diene typically involves the dehydration of 2-methyl-2,4-pentanediol. This process can be catalyzed by weakly acidic catalysts to improve yield and reduce equipment corrosion . The reaction proceeds through the intermediate formation of 4-methyl-4-pentene-2-ol, which is then dehydrated to produce 3-methylpenta-1,3-diene .

Industrial Production Methods

Industrial production of 3-methylpenta-1,3-diene follows similar synthetic routes but on a larger scale. The use of mild catalysts and step-by-step dehydration methods ensures high yield and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

3-methylpenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methylpenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylpenta-1,3-diene involves its reactivity with electrophiles and dienophiles. The compound’s conjugated diene system allows for resonance stabilization, making it highly reactive in electrophilic addition and cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features of Selected Dienes
Compound Structure Substituents/Modifications Key Properties
Potassium 3-methylpenta-1,3-diene CH₂=CH–C(CH₃)=CH–CH₂⁻ K⁺ Methyl at C3, potassium ion Conjugated diene, polar solubility
Buta-1,3-diene CH₂=CH–CH=CH₂ Linear, no substituents High reactivity in Diels-Alder
Furanoeudesma-1,3-diene Furan-fused sesquiterpenoid Furan ring, natural product Antihyperglycemic, cytotoxic
S-Substituted perhalonitrobuta-1,3-dienes X₂C=CH–CH=C(NO₂)–S-R (X = Cl, Br) Electron-withdrawing groups (NO₂, S) Neuraminidase inhibition
4-Nitro-1-(pyrrolidinyl)penta-1,3-diene CH₂=CH–C(NO₂)=CH–N(C₄H₈) Push-pull (nitro/amine) substituents Solvatochromism, planar geometry

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in perhalonitrobuta-1,3-dienes) increase electrophilicity, enabling biological activity (e.g., neuraminidase inhibition) . In contrast, the potassium ion in the target compound may enhance nucleophilicity.
  • Conjugation: Furanoeudesma-1,3-diene, a natural furanosesquiterpenoid, exhibits extended conjugation via a fused furan ring, contributing to its stability in plant resins and medicinal properties .

Key Comparisons :

  • Catalytic Activity: Potassium dienes may act as bases or nucleophiles in organometallic reactions, similar to benzyl potassium (PhCH₂K) in arylations . Buta-1,3-diene, however, is more commonly used as a diene in Diels-Alder reactions due to its simplicity .
  • Biological Activity: Furanoeudesma-1,3-diene and perhalonitrobuta-1,3-dienes show cytotoxicity and enzyme inhibition, respectively, whereas the potassium salt’s bioactivity remains unexplored .
  • Coordination Chemistry : Iron carbonyl complexes with heterodienes (e.g., 1-azabuta-1,3-diene) exhibit η²-coordination or σ-bonding, suggesting potassium 3-methylpenta-1,3-diene could form similar metal complexes for catalytic applications .

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